molecular formula C22H24N2 B080432 Bis[p-(dimethylamino)phenyl]fulvene CAS No. 14060-53-8

Bis[p-(dimethylamino)phenyl]fulvene

Cat. No.: B080432
CAS No.: 14060-53-8
M. Wt: 316.4 g/mol
InChI Key: XBQPPZADIJTFCX-UHFFFAOYSA-N
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Description

Bis[p-(dimethylamino)phenyl]fulvene is an organic compound that belongs to the class of fulvenes, which are cross-conjugated cyclic molecules. Fulvenes have been of interest to researchers due to their unique electronic properties and reactivity. This compound is particularly notable for its applications in various fields, including materials chemistry and dynamic combinatorial chemistry .

Preparation Methods

The synthesis of Bis[p-(dimethylamino)phenyl]fulvene typically involves the condensation of aldehydes or ketones with cyclopentadiene. One common synthetic route includes the reaction of p-(dimethylamino)benzaldehyde with cyclopentadiene under acidic conditions to form the desired fulvene compound . Industrial production methods may involve similar condensation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Bis[p-(dimethylamino)phenyl]fulvene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include tetrazine and diazacyclopentadienone derivatives for cycloaddition reactions . Major products formed from these reactions often include complex polycyclic systems and natural product analogs.

Mechanism of Action

The mechanism of action of Bis[p-(dimethylamino)phenyl]fulvene involves its ability to form dipolar structures and participate in cycloaddition reactions. The electron-donating dimethylamino groups increase the electron density of the fulvene π-system, enhancing its nucleophilicity and stability . This allows the compound to react selectively with various electron-deficient partners, forming stable cycloadducts.

Comparison with Similar Compounds

Bis[p-(dimethylamino)phenyl]fulvene can be compared with other fulvene derivatives such as:

The uniqueness of this compound lies in its specific electronic properties and the ability to form stable cycloadducts with a variety of reactants, making it a versatile compound in synthetic and materials chemistry.

Properties

IUPAC Name

4-[cyclopenta-2,4-dien-1-ylidene-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2/c1-23(2)20-13-9-18(10-14-20)22(17-7-5-6-8-17)19-11-15-21(16-12-19)24(3)4/h5-16H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQPPZADIJTFCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC=C2)C3=CC=C(C=C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70570225
Record name 4,4'-[(Cyclopenta-2,4-dien-1-ylidene)methylene]bis(N,N-dimethylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14060-53-8
Record name 4,4'-[(Cyclopenta-2,4-dien-1-ylidene)methylene]bis(N,N-dimethylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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